6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Description
This compound features a coumarin core substituted with two chlorine atoms at positions 6 and 8, linked to a 1,3,4-thiadiazole ring bearing a 4-methylphenylamino group.
Properties
IUPAC Name |
6,8-dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-9-2-4-12(5-3-9)21-18-23-22-16(26-18)13-7-10-6-11(19)8-14(20)15(10)25-17(13)24/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEXLHRXCKOSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the thiadiazole ring. Common synthetic routes may involve:
Formation of Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Substitution with 4-Methylphenylamino Group: This step involves the nucleophilic substitution reaction using 4-methylphenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols.
Scientific Research Applications
6,8-Dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Coumarin-Thiadiazole vs. Coumarin-Thiazole Hybrids
- Analog: 3-(3-(4-Chlorophenyl)-2-(phenylimino)-2,3-dihydrothiazol-5-yl)-2H-chromen-2-one (5d) () Replaces thiadiazole with a thiazole ring. Exhibits a lower molecular weight (430 g/mol vs. target compound’s ~455 g/mol) and distinct electronic properties due to reduced sulfur content .
Substitution Patterns on the Coumarin Core
- Analog: (E)-6,8-Dichloro-3-(2-((4-chlorobenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one (SVM 3) () Shares dichloro substitution but replaces thiadiazole with a thiazole-Schiff base. Demonstrated moderate bioactivity in preliminary screens, suggesting dichloro groups are critical for target engagement .
Substituent Effects on the Thiadiazole/Thiazole Ring
4-Methylphenylamino Group vs. Other Aromatic Substituents
- Target Compound : The 4-methylphenyl group enhances steric bulk and lipophilicity, which may improve pharmacokinetic properties compared to simpler aryl groups.
- Analog: N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide () Features a methoxyphenyl-thiadiazole scaffold linked to a benzothiazole. Showed 100% efficacy in anticonvulsant assays, highlighting the importance of electron-donating substituents (e.g., methoxy) for neurological activity .
Halogenated Derivatives
- Analog: (E)-6,8-Dichloro-3-(2-((3,5-dichloro-2-hydroxybenzylidene)amino)thiazol-4-yl)-2H-chromen-2-one (SVM 11) () Contains additional chloro and hydroxy groups, increasing polarity. Demonstrated enhanced antibacterial activity compared to non-halogenated analogs, suggesting halogenation amplifies target specificity .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
6,8-Dichloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a chromenone moiety coupled with a thiadiazole ring and a 4-methylphenyl amino group. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits selective cytotoxicity against several human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation .
The anticancer activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar thiadiazole derivatives have been shown to inhibit ERK1/2 kinase pathways, which are crucial for cell cycle progression and proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Studies suggest that certain derivatives induce G1 phase arrest in the cell cycle, effectively halting cancer cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives similar to the compound in focus:
- Alam et al. (2011) reported that a series of thiadiazole derivatives showed significant anticancer activity against various human cancer cell lines with varying IC50 values. The study emphasized the importance of substituents on the phenyl ring for enhancing cytotoxic effects .
- Polkam et al. (2015) synthesized new thiadiazole derivatives and tested their anticancer properties against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines, revealing promising results with high cytotoxicity percentages .
- Hosseinzadeh et al. (2013) highlighted the synthesis and evaluation of thiadiazole compounds against multiple cancer types, showcasing their potential as effective anticancer agents through MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
